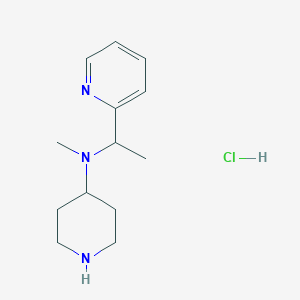

N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride

Description

N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS: 1303967-79-4) is a piperidine derivative featuring a pyridin-2-yl substituent attached via an ethyl linker to the piperidine nitrogen. Its molecular formula is C₁₃H₂₀ClN₃, with a molecular weight of 261.78 g/mol.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-N-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-11(13-5-3-4-8-15-13)16(2)12-6-9-14-10-7-12;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODGQAHFVNSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N(C)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, often referred to as N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₂ClN₃

- Molecular Weight : Approximately 255.79 g/mol

- Structural Features : Contains a piperidine ring, a pyridine moiety, and a methyl group attached to the nitrogen atom, enhancing its solubility and biological activity.

The compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and schizophrenia.

Proposed Mechanisms:

- Receptor Interaction : Likely engages in hydrogen bonding and other molecular interactions with target receptors, influencing their function.

- Biochemical Pathways : May modulate multiple biochemical pathways leading to diverse physiological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antipsychotic Potential : Similar compounds have shown efficacy in managing symptoms of psychosis, indicating this compound may have similar properties.

- Anxiolytic Effects : Investigations into its effects on anxiety-related behaviors suggest potential therapeutic benefits in anxiety disorders.

- Neurotransmitter Modulation : Influences levels of key neurotransmitters, potentially affecting mood and behavior.

Case Studies and Experimental Data

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing insights into how modifications affect biological activity. For example:

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential:

- Absorption : Enhanced solubility due to hydrochloride salt form facilitates absorption.

- Distribution : Potential for widespread distribution due to lipophilic characteristics.

- Metabolism : Ongoing studies are needed to determine metabolic stability and pathways in human liver microsomes .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess efficacy and safety in animal models.

- Clinical Trials : Evaluating the compound's effectiveness in human subjects with psychiatric disorders.

- Mechanistic Studies : Elucidating specific pathways affected by the compound to better understand its pharmacological profile.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural similarities with several piperidine-based derivatives, differing primarily in substituents and heterocyclic moieties. Below is a detailed comparison:

Structural Analogues and Key Differences

Physicochemical and Hazard Profiles

- Solubility and Stability: The pyridin-2-yl variant (CAS: 1303967-79-4) is stored under inert atmospheric conditions, similar to its thiazole analogue (CAS: 1353954-34-3), suggesting sensitivity to moisture or oxidation . The dihydrochloride salt (CAS: 1187930-33-1) exhibits higher water solubility due to its ionic nature compared to monohydrochloride derivatives .

- Hazard Data: The thiazole derivative (CAS: 1353954-34-3) carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), likely due to its sulfur content .

Q & A

Q. What are the common synthetic routes for N-Methyl-N-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives and pyridine-based intermediates. Key steps include:

- Nucleophilic substitution : Reacting a piperidin-4-amine precursor with a pyridin-2-ylethyl halide under anhydrous conditions .

- Methylation : Introducing the methyl group using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) to control side reactions .

- Acidification : Conversion to the hydrochloride salt via HCl gas or aqueous HCl to enhance stability .

Critical parameters include: - Temperature control : Maintaining 0–5°C during exothermic steps to prevent decomposition .

- pH adjustment : Neutralizing reaction mixtures to isolate intermediates .

- Inert atmosphere : Using nitrogen/argon to avoid oxidation of sensitive intermediates .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., pyridine ring integration at δ 8.0–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 264.16) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing for salts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols align with GHS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .

- Storage : Keep in airtight containers under inert gas (argon) at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and what strategies control stereoselectivity during synthesis?

- Methodological Answer : The (S)-configuration at the chiral center in the pyridin-2-ylethyl group enhances receptor binding affinity (e.g., for CNS targets) . Strategies include:

- Chiral auxiliaries : Using enantiopure starting materials (e.g., (S)-1-(pyridin-2-yl)ethylamine) .

- Asymmetric catalysis : Employing palladium or organocatalysts to favor desired enantiomers during alkylation .

- Chromatographic resolution : Chiral HPLC or SFC to separate enantiomers post-synthesis .

Q. What are the proposed mechanisms of action for this compound in modulating neurotransmitter systems?

- Methodological Answer : Hypothesized mechanisms include:

- Dopamine receptor modulation : Competitive binding to D2/D3 receptors, assessed via radioligand displacement assays (IC₅₀ values in nanomolar range) .

- Serotonin transporter inhibition : Measured using HEK-293 cells expressing hSERT and [³H]paroxetine binding .

- In vivo validation : Behavioral assays (e.g., forced swim test in rodents) correlate receptor occupancy with antidepressant-like effects .

Q. How can researchers address discrepancies in pharmacological data between this compound and structural analogs?

- Methodological Answer : Contradictions often arise from minor structural variations (e.g., pyridine vs. pyrazine substitution ). Resolution strategies:

- Comparative SAR studies : Systematically modify substituents (e.g., halogenation, methyl groups) and assay activity .

- Molecular docking : Simulate binding poses with target proteins (e.g., dopamine receptors) to identify critical interactions .

- Meta-analysis : Aggregate data from analogs to identify trends in bioavailability or off-target effects .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer : Key models include:

- In vitro :

- Metabolic stability: Liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Plasma protein binding: Equilibrium dialysis to determine free fraction .

- In vivo :

- Rodent pharmacokinetics: IV/PO dosing to calculate AUC, t₁/₂, and clearance .

- Toxicity screening: Ames test for mutagenicity and acute toxicity in zebrafish embryos .

Methodological Considerations Table

| Research Aspect | Key Parameters | References |

|---|---|---|

| Synthesis Yield | Temperature (0–5°C), inert atmosphere | |

| Purity Validation | HPLC (≥98%), HRMS ([M+H]⁺ = 264.16) | |

| Stereochemical Control | Chiral HPLC, asymmetric catalysis | |

| Receptor Binding Assays | Radioligand displacement (IC₅₀), HEK-293 cells | |

| Toxicity Screening | Ames test, zebrafish LD₅₀ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.